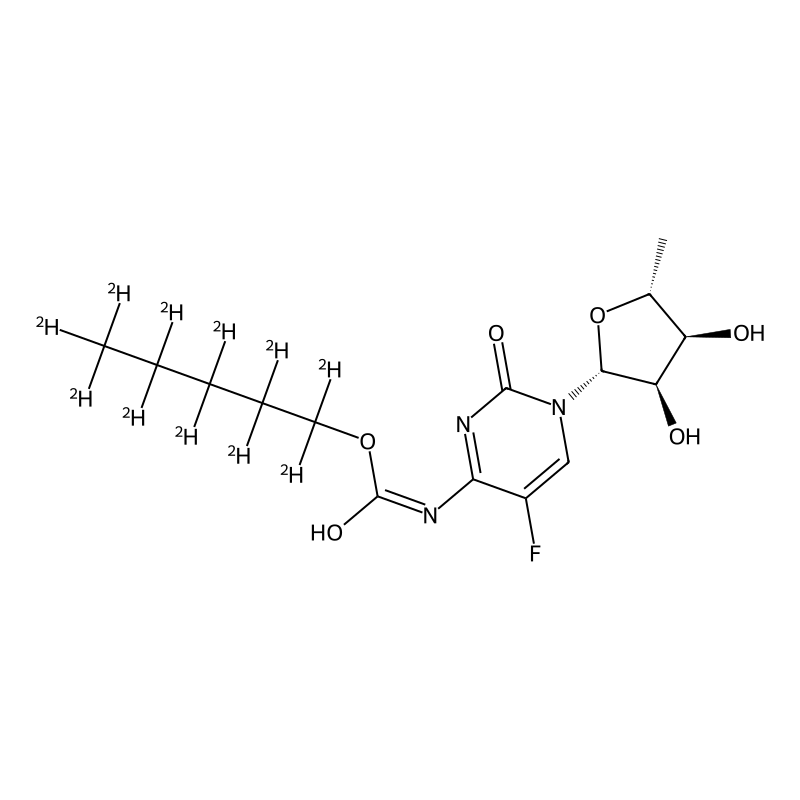

Capecitabine-d11

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

What is Capecitabine-d11?

Capecitabine-d11 is a deuterium-labeled version of the antineoplastic agent Capecitabine. Capecitabine is an oral prodrug, meaning it needs to be converted into its active form inside the body to exert its effects. This conversion occurs through the action of an enzyme called thymidine phosphorylase, primarily in tumor tissues. The active metabolite of Capecitabine is 5-fluorouracil (5-FU), a well-established chemotherapy drug that acts by disrupting the synthesis of DNA and RNA in rapidly dividing cells, including cancer cells [, ].

Applications in Research

Capecitabine-d11 finds various applications in scientific research, primarily due to the incorporation of deuterium atoms. Deuterium is a stable isotope of hydrogen, meaning it possesses the same number of protons but one additional neutron compared to regular hydrogen. This difference in mass allows scientists to track the metabolism and pharmacokinetics of Capecitabine and its metabolites using techniques like mass spectrometry [].

Here are some specific research applications of Capecitabine-d11:

- Pharmacokinetic studies: Capecitabine-d11 can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of Capecitabine in the body. By comparing the levels of Capecitabine-d11 and its metabolites with regular Capecitabine, researchers can gain insights into how the drug is processed by the body and identify potential factors affecting its efficacy [].

- Metabolic pathway studies: Capecitabine-d11 can be employed to study the specific metabolic pathways involved in the conversion of Capecitabine to 5-FU. By analyzing the distribution of deuterium atoms in the metabolites, scientists can gain a deeper understanding of the enzymes and processes involved in this activation process [].

- Drug interaction studies: Capecitabine-d11 can be used to investigate potential interactions between Capecitabine and other medications. By measuring the levels of both drugs and their metabolites in the presence of each other, researchers can assess if one drug affects the metabolism or efficacy of the other [].

Capecitabine-d11 is a deuterated form of capecitabine, a chemotherapeutic agent primarily used in the treatment of colorectal cancer and breast cancer. The compound is characterized by its molecular formula and a molecular weight of approximately 370.4 g/mol. The deuteration (replacement of hydrogen atoms with deuterium) enhances its stability and allows for more precise quantification in analytical chemistry, particularly in mass spectrometry techniques such as gas chromatography and liquid chromatography .

- Conversion to Capecitabine: Capecitabine-d11 can be converted back to capecitabine, which is crucial for analytical purposes. This reaction typically involves the removal of deuterium atoms, restoring the original compound .

- Hydrolysis: Similar to capecitabine, capecitabine-d11 can undergo hydrolysis to yield 5-fluorouracil, an active metabolite that exerts cytotoxic effects on cancer cells .

Capecitabine-d11 retains the biological activity of its parent compound, capecitabine. It functions as a prodrug that is metabolized into 5-fluorouracil in the body, which interferes with DNA synthesis in rapidly dividing cancer cells. The deuterated version is particularly useful in pharmacokinetic studies to trace the compound's metabolic pathway without interference from non-deuterated analogs .

The synthesis of capecitabine-d11 involves several steps:

- Deuteration: The initial step includes the introduction of deuterium into the capecitabine structure, typically through reactions involving deuterated reagents.

- Purification: Following synthesis, the compound is purified to achieve high chemical purity levels (≥99%).

- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of capecitabine-d11 .

Capecitabine-d11 serves multiple applications:

- Analytical Standard: It is primarily used as an internal standard for quantifying capecitabine in biological samples using mass spectrometry techniques.

- Pharmacokinetic Studies: The compound aids in understanding the metabolism and pharmacodynamics of capecitabine without interference from naturally occurring isotopes .

Interaction studies involving capecitabine-d11 focus on its metabolic pathways and interactions with enzymes responsible for drug metabolism. Notably, studies have shown that it interacts with enzymes such as thymidine phosphorylase, which plays a critical role in converting capecitabine into its active form . These studies help elucidate how deuteration affects the drug's pharmacokinetics and efficacy.

Several compounds exhibit similarities to capecitabine-d11, primarily due to their structural characteristics or therapeutic applications. Here are some notable examples:

| Compound Name | Structure Similarity | Therapeutic Use | Unique Features |

|---|---|---|---|

| Capecitabine | Identical base | Colorectal and breast cancer | Non-deuterated form |

| 5-Fluorouracil | Metabolite of capecitabine | Cancer treatment | Directly inhibits DNA synthesis |

| Tegafur | Structural analog | Cancer treatment | Prodrug that converts to 5-fluorouracil |

| Gemcitabine | Similar mechanism | Pancreatic cancer | Nucleoside analog affecting DNA synthesis |

Capecitabine-d11's uniqueness lies in its stable isotopic labeling, allowing for precise tracking and quantification in biological systems, which is not available with its non-deuterated counterparts .

Molecular Formula and Weight

Capecitabine-d11 possesses the molecular formula C₁₅H₁₁D₁₁FN₃O₆, representing a deuterated analog of the parent compound capecitabine [1] [3] [4]. The molecular weight of Capecitabine-d11 is precisely 370.42 grams per mole, which represents an increase of approximately 11 atomic mass units compared to the non-deuterated form due to the incorporation of eleven deuterium atoms [1] [3] [5]. This isotopically labeled compound maintains the core structural framework of capecitabine while incorporating deuterium substitutions specifically within the pentyl chain moiety [4] [11].

The compound is officially registered under Chemical Abstracts Service number 1132662-08-8, providing a unique identifier for this deuterated variant [1] [3] [4]. The molecular formula reflects the replacement of eleven hydrogen atoms with deuterium atoms, resulting in a compound that retains the biological activity profile of the parent molecule while offering enhanced analytical capabilities for research applications [5] [9].

Structural Characteristics and Deuterium Substitution Pattern

The structural architecture of Capecitabine-d11 consists of a fluoropyrimidine nucleoside core linked to a pentyloxycarbonyl side chain, with the deuterium substitutions occurring exclusively within the pentyl moiety [4] [11] [30]. The deuterium incorporation follows a systematic pattern throughout the five-carbon alkyl chain, with specific substitution at each carbon position [4] [11].

The deuterium substitution pattern exhibits the following distribution: the terminal carbon (C1) contains three deuterium atoms forming a CD₃ group, while carbons C2 through C5 each contain two deuterium atoms in CD₂ configurations [4] [11] [30]. This complete deuteration of the pentyl chain results in the incorporation of eleven deuterium atoms while preserving the stereochemical integrity of the ribofuranose sugar moiety [11] [24].

The fluoropyrimidine core structure remains unmodified, maintaining the critical 5-fluoro substitution on the pyrimidine ring that is essential for the compound's chemical properties [4] [10]. The ribofuranose sugar component retains its natural stereochemistry with the (2R,3R,4S,5R) configuration, ensuring structural fidelity to the parent compound [10] [12].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for Capecitabine-d11 is pentyl-d11 (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate [4]. This comprehensive name accurately describes the complete molecular structure including the stereochemical configuration and deuterium labeling pattern [4] [11].

Alternative designations for this compound include several systematic and trade-related names [5] [6]. The compound is commonly referred to as 5'-deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine, which emphasizes its relationship to the cytidine nucleoside family [11] [24]. Additional nomenclature variations include Capecitibine-d11, Capecytabine-d11, Capiibine-d11, and Captabin-d11 [5] [24].

Research-oriented designations frequently identify the compound as Xeloda-d11, referencing the brand name of the parent pharmaceutical compound [5] [24]. The notation [2H11]-Capecitabine is also employed in scientific literature to explicitly indicate the deuterium content [5]. Commercial suppliers often use the designation Ro 09-1978-d11, derived from the original research code for capecitabine [5] [24].

Physicochemical Properties

Capecitabine-d11 exhibits distinctive physicochemical characteristics that reflect both its deuterium content and structural similarity to the parent compound [15] [17]. The compound typically appears as a white to off-white crystalline powder or waxy solid, demonstrating good structural stability under appropriate storage conditions [24].

The thermal properties of Capecitabine-d11 include a melting point exceeding 116°C with sublimation characteristics, indicating substantial intermolecular interactions within the crystal lattice [24]. The compound exhibits limited solubility in common organic solvents, being slightly soluble in dimethyl sulfoxide and very slightly soluble in methanol when heated [9] [24].

The molecular structure contributes to specific physical characteristics including hygroscopic behavior, necessitating careful moisture control during storage and handling [24]. The compound demonstrates stability under ambient shipping conditions while requiring controlled temperature storage for long-term preservation [24].

Table 1: Comprehensive Physicochemical Properties

| Property | Value | Methodology | Reference |

|---|---|---|---|

| Molecular Weight | 370.42 g/mol | Mass spectrometry | [1] [3] [4] |

| Appearance | White to off-white crystalline solid | Visual inspection | [24] |

| Melting Point | >116°C (sublimation) | Thermal analysis | [24] |

| Solubility (DMSO) | Slightly soluble | Solubility testing | [9] |

| Solubility (Methanol) | Very slightly soluble (heated) | Solubility testing | [24] |

| Chemical Purity | ≥95% by HPLC | High-performance liquid chromatography | [1] [24] |

| Isotopic Purity | 99 atom % D | Mass spectrometry | [11] [24] |

Spectroscopic Characteristics

The spectroscopic profile of Capecitabine-d11 provides comprehensive structural confirmation and analytical capabilities across multiple techniques [18] [19] [24]. Nuclear magnetic resonance spectroscopy demonstrates characteristic deuterium effects with proton nuclear magnetic resonance showing conformity to the expected deuterated structure [24]. Fluorine-19 nuclear magnetic resonance analysis confirms the integrity of the fluorine environment within the pyrimidine ring system [24].

Mass spectrometric analysis employs electrospray ionization techniques for quantitative determination, with the compound showing excellent compatibility with liquid chromatography-mass spectrometry methods [20] [22]. The mass spectral fragmentation pattern reflects the deuterium incorporation while maintaining characteristic fragments of the parent structure [22].

Ultraviolet-visible absorption spectroscopy reveals characteristic absorption maxima at 216, 237, and 302 nanometers in the ultraviolet region, consistent with the fluoropyrimidine chromophore [18]. These absorption characteristics enable concentration determination and analytical method development [18].

Fluorescence spectroscopic studies demonstrate emission characteristics with maximum intensity occurring at wavelengths between 406 and 410 nanometers [18] [21]. The compound exhibits a Stokes shift of approximately 190-194 nanometers, indicating significant molecular relaxation between absorption and emission processes [18]. Infrared spectroscopy provides confirmation of functional group integrity with characteristic bonding patterns corresponding to the carbamate, nucleoside, and fluorinated components [24].

Table 2: Spectroscopic Characteristics Summary

| Technique | Characteristic Feature | Analytical Application | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Deuterated structure confirmation | Structural verification | [24] |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine environment analysis | Chemical integrity assessment | [24] |

| Mass Spectrometry | Electrospray ionization compatibility | Quantitative analysis | [20] [22] |

| Ultraviolet-Visible | λmax: 216, 237, 302 nm | Concentration determination | [18] |

| Fluorescence | λmax: 406-410 nm emission | Photophysical studies | [18] [21] |

| Infrared | Functional group vibrations | Structural characterization | [24] |

Capecitabine-d11 represents a highly deuterated isotopic variant of the fluoropyrimidine carbamate anticancer agent capecitabine, with deuterium substitution occurring specifically within the pentyl chain portion of the molecule [1] [2]. The compound exhibits 99 atom percent deuterium enrichment, indicating that 99% of the hydrogen atoms at the designated positions have been replaced with deuterium atoms [1] [3]. This exceptional level of isotopic enrichment ensures minimal interference from unlabeled species during analytical applications.

The deuteration pattern in Capecitabine-d11 encompasses eleven deuterium atoms (d11) strategically positioned throughout the pentyl chain component of the molecule [1] [4]. The specific molecular formula is C15H11D11FN3O6, with a molecular weight of 370.42 g/mol, representing an increase of 11.07 Da compared to the non-deuterated capecitabine (359.35 g/mol) [1] [5]. The formal chemical name is 5'-deoxy-5-fluoro-N-[(pentyl-1,1,2,2,3,3,4,4,5,5,5-d11-oxy)carbonyl]-cytidine, which precisely describes the deuteration sites [4] [6].

Commercial preparations of Capecitabine-d11 demonstrate isotopic purity exceeding 99% deuterated forms (d1-d11), with some suppliers reporting isotopic enrichment values of 98.9% [7] [4]. This high level of purity is essential for applications requiring precise quantitative analysis, as lower isotopic purity would introduce analytical errors and reduce the effectiveness of the compound as an internal standard [8] [9].

The deuterium enrichment process results in the formation of multiple isotopologues, ranging from d1 to d11, with the d11 form representing the fully deuterated species [10] [11]. The distribution of these isotopologues follows specific patterns that can be characterized using advanced mass spectrometric techniques [10] [9]. The overall enrichment level is calculated based on the weighted average of all deuterated species present in the preparation [10] [9].

Isotope Distribution Patterns

The isotope distribution patterns of Capecitabine-d11 reflect the complex interplay between the number of deuterium incorporation sites and the statistical probability of deuterium substitution at each position [10] [11]. For polydeuterated compounds like Capecitabine-d11, the isotopologue distribution demonstrates significant quantities of lower deuterated species alongside the parent d11 compound [10] [11].

Mass spectrometric analysis reveals that Capecitabine-d11 preparations contain a spectrum of isotopologues from d0 to d11, with the distribution profile serving as a characteristic fingerprint of the deuteration process [10] [9]. The parent molecular ion appears at m/z 371.1 [M+H]+ for the fully deuterated d11 species, with each lower isotopologue appearing at progressively lower mass-to-charge ratios [12] [4].

The isotope distribution pattern follows predictable mathematical models based on binomial expansion principles, where the probability of each isotopologue can be calculated using the overall deuterium enrichment percentage [10] [9]. For a compound with 99% deuterium enrichment at 11 positions, the theoretical distribution shows that the d11 isotopologue comprises approximately 89.4% of the total population, while d10 represents approximately 9.9%, and lower isotopologues make up the remaining fraction [10] [11].

Advanced computational tools such as DGet! software have been developed specifically for analyzing deuteration levels in mass spectrometric data [9]. These tools account for isotopic interferences from naturally occurring isotopes such as carbon-13 and multi-isotopic elements, providing accurate deconvolution of complex isotopologue mixtures [9]. The software employs frequency domain deconvolution techniques to extract individual contributions of each deuterated species from overlapping mass spectral peaks [9].

Experimental validation of isotope distribution patterns requires careful consideration of mass calibration, peak integration methods, and interference correction [9] [13]. High-resolution mass spectrometry provides the necessary mass accuracy to resolve closely spaced isotopologue peaks, while proper data processing algorithms ensure accurate quantification of each species [9] [13].

Isotopic Purity Determination Methods

Multiple analytical approaches are employed for determining the isotopic purity of Capecitabine-d11, each offering distinct advantages and limitations [8] [14]. High-resolution mass spectrometry serves as the primary method for isotopic purity assessment, providing exceptional accuracy and precision in distinguishing between different deuterated species [8] [13].

Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS) represents the gold standard for isotopic purity determination [8] [13]. This technique enables direct measurement of isotopologue distributions without the need for chemical derivatization, requiring minimal sample quantities and offering rapid analysis times [13]. The method achieves typical accuracies of ±0.3% or better for deuterium enrichment measurements [8] [15].

Nuclear magnetic resonance spectroscopy provides complementary information regarding site-specific deuteration patterns [8] [16]. Quantitative carbon-13 NMR can reveal position-dependent isotopic fractionation and confirm the structural integrity of deuterated compounds [8] [17]. However, NMR methods typically require larger sample quantities and longer analysis times compared to mass spectrometric approaches [8] [16].

Gas chromatography-mass spectrometry (GC-MS) offers excellent sensitivity for volatile deuterated compounds, though Capecitabine-d11 requires derivatization prior to GC analysis [15] [18]. The derivatization process itself can introduce additional complexity, as different derivatization routes may affect the observed isotopic ratios [19].

Specialized software tools enhance the accuracy of isotopic purity determinations by correcting for various analytical artifacts [9] [14]. These tools account for mass calibration errors, isotopic interferences from natural abundance isotopes, and peak overlap effects [9]. The DGet! software package specifically addresses the challenges of small molecule deuteration analysis by providing automated deconvolution algorithms and graphical visualization of deuteration distributions [9].

Method validation for isotopic purity determination requires careful attention to accuracy, precision, and robustness parameters [14] [20]. Standard reference materials with known isotopic compositions serve as benchmarks for method performance assessment [14]. Inter-laboratory comparisons and proficiency testing programs help ensure consistency across different analytical facilities [14].

Comparative Analysis with Non-deuterated Capecitabine

The comparative analysis between Capecitabine-d11 and non-deuterated capecitabine reveals fundamental differences in molecular properties while maintaining essential structural characteristics [1] [21]. The molecular weight difference of 11.07 Da serves as the primary distinguishing feature, enabling mass spectrometric differentiation between the two compounds [1] [21].

Chromatographic behavior demonstrates remarkable similarity between the deuterated and non-deuterated forms, with retention times showing minimal variation under identical analytical conditions [12] [22]. This similarity is crucial for analytical applications where both compounds must be analyzed simultaneously, as it ensures that matrix effects and ionization efficiency remain comparable [22] [23].

Chemical stability represents a significant advantage of the deuterated analog over the parent compound [24] [16]. The C-D bonds in Capecitabine-d11 exhibit greater stability compared to C-H bonds in capecitabine, resulting in slower reaction kinetics and enhanced resistance to metabolic degradation [24] [16]. This increased stability translates to improved analytical performance when used as an internal standard [24] [25].

Mass spectrometric fragmentation patterns show predictable mass shifts corresponding to the number of deuterium atoms retained in each fragment ion [2] [12]. The primary fragmentation pathways remain consistent between the two compounds, with fragment ions from Capecitabine-d11 appearing at masses that are 11 Da higher than corresponding fragments from capecitabine [2] [12].

Ionization efficiency in electrospray ionization demonstrates minimal differences between the deuterated and non-deuterated forms [22] [23]. This similarity is essential for quantitative applications, as significant ionization differences would compromise the accuracy of isotope dilution mass spectrometry methods [22] [23].

Physical properties such as melting point, solubility, and crystalline form remain largely unchanged upon deuteration [1] [26]. Both compounds exhibit similar solubility profiles in common analytical solvents, including dimethyl sulfoxide and methanol [1] [6]. The appearance of both compounds is described as white to off-white crystalline solids [1] [26].

Mass Spectrometric Analysis of Isotopic Profile

Mass spectrometric analysis of Capecitabine-d11 requires sophisticated instrumentation and data processing techniques to accurately characterize the complex isotopic profile [8] [9]. High-resolution mass spectrometry provides the necessary mass accuracy and resolution to distinguish between closely spaced isotopologue peaks [8] [27].

Electrospray ionization serves as the preferred ionization method for Capecitabine-d11 analysis, producing predominantly [M+H]+ ions at m/z 371.1 for the d11 species [12] [13]. The soft ionization conditions preserve the molecular ion integrity while minimizing fragmentation, enabling accurate molecular weight determination [12] [13].

Tandem mass spectrometry (MS/MS) provides additional structural confirmation through characteristic fragmentation patterns [12]. Common product ions include fragments resulting from loss of the pentyl carbamate group, with deuterium retention patterns providing information about the location of isotopic substitution [12]. The fragmentation spectrum exhibits mass shifts corresponding to the number of deuterium atoms present in each fragment [12].

Isotopic peak deconvolution represents a critical aspect of mass spectrometric analysis [9]. Advanced algorithms separate the contributions of natural abundance isotopes (particularly carbon-13) from deuterium-containing species [9]. This deconvolution process is essential for accurate quantification of deuterium content, as overlapping isotopic patterns can lead to significant analytical errors [9].

Chromatographic separation prior to mass spectrometric analysis enhances the specificity of isotopic profile determination [12] [14]. Liquid chromatography-mass spectrometry (LC-MS) methods typically employ reverse-phase chromatography with mobile phases optimized for capecitabine retention [12] [28]. The chromatographic separation reduces matrix interferences and improves the signal-to-noise ratio for isotopologue detection [12] [14].

Data processing workflows incorporate specialized software for isotopic analysis [9]. These tools automatically identify isotopologue peaks, correct for mass calibration errors, and calculate deuterium enrichment percentages [9]. Quality control parameters include mass accuracy verification, isotopic pattern matching, and statistical analysis of replicate measurements [9] [14].